molecular formula C13H11BrClN3 B12872138 2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12872138
M. Wt: 324.60 g/mol
InChI Key: PENXMIIJTPZCLL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with amino, bromo, chloro, and nitrile groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2-chlorobenzaldehyde with 2,3-dimethyl-1H-pyrrole-3-carbonitrile in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with ammonia to introduce the amino group, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds with biological macromolecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups and the presence of a pyrrole ring. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H11BrClN3

Molecular Weight

324.60 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H11BrClN3/c1-7-8(2)18(13(17)10(7)6-16)12-4-3-9(14)5-11(12)15/h3-5H,17H2,1-2H3

InChI Key

PENXMIIJTPZCLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=C(C=C(C=C2)Br)Cl)C

Origin of Product

United States

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